Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H18ClNO2 . It is an intermediate in the synthesis of Umeclidinium Bromide, which is considered as a potentially long-acting antimuscarinic agent .
Synthesis Analysis
Piperidones, such as Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular weight of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is 219.71 g/mol . The InChI code is InChI=1S/C10H18ClNO2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8H2,1H3 . The Canonical SMILES is CCOC(=O)C1CCN(CC1)CCCl .Physical And Chemical Properties Analysis
The exact mass of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is 219.1026065 g/mol . The topological polar surface area is 29.5 Ų . The compound has a rotatable bond count of 5 .Scientific Research Applications
Synthesis of Complex Compounds : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is used as a starting material or intermediate in the synthesis of complex organic compounds. For example, it has been used in the synthesis of compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Zheng Rui, 2010).
Development of Anticancer Agents : Some research indicates its use in the development of novel anticancer agents. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated as potential anticancer agents (A. Rehman et al., 2018).
Antibacterial and Antifungal Properties : Various derivatives of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate have been synthesized and shown to possess significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (S. Shafi et al., 2021).
Allosteric Modulation in Pharmacology : Compounds derived from Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate have been investigated for their allosteric modulation properties, particularly in relation to the cannabinoid CB1 receptor. This highlights its potential application in neuroscience and pharmacology (Martin R. Price et al., 2005).
Enzyme Inhibition : Research has also been conducted on the enzyme inhibition properties of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate derivatives. These findings are relevant in the context of treating diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (H. Khalid et al., 2014).
Synthesis of Biologically Active Alkaloids : It has been used in the synthesis of biologically active alkaloids, demonstrating its utility in the field of natural product synthesis and medicinal chemistry (D. Passarella et al., 2005).
properties
IUPAC Name |
ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFGRVWNPWRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734168 | |
Record name | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | |
CAS RN |
869112-14-1 | |
Record name | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X48LFT866M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
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